4-chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one
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Overview
Description
4-chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by a pyridazinone core substituted with a chloro group at the 4-position, a methyl group at the 2-position, and an amino group linked to a 1-methylpiperidin-3-yl moiety at the 5-position. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Amination: The amino group linked to the 1-methylpiperidin-3-yl moiety can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated products or other reduced derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a tool compound in biochemical assays.
Properties
CAS No. |
1713450-93-1 |
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Molecular Formula |
C11H17ClN4O |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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